molecular formula C14H12N2O B1311113 (2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one CAS No. 64908-88-9

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one

Cat. No.: B1311113
CAS No.: 64908-88-9
M. Wt: 224.26 g/mol
InChI Key: XNRPHFPVYAZSBF-FPYGCLRLSA-N
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Description

The compound is a derivative of aminophenol and pyridine . Aminophenols are chemical compounds consisting of a phenol molecule in which one hydrogen atom is replaced by an amino group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and confirmed by single crystal X-ray crystallographic analysis . The compound “(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one” likely has a complex structure due to the presence of the aminophenol and pyridine components.


Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it is reacted. For example, a new pyridine-based covalent organic framework material was found to selectively detect and effectively remove Ni2+ from aqueous solutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental techniques and computational methods. For example, the properties of a similar compound, 2-(4-aminophenyl)benzothiazole, include a melting point of 151-156 °C and it is a solid at room temperature .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The molecular structure of this chalcone derivative showcases a slightly twisted configuration between its benzene and pyridine rings, underlining its potential for forming specific intermolecular interactions. In the crystal, the molecules are linked via N—H⋯N and N—H⋯O hydrogen bonds, forming a layer parallel to the ab plane. Additionally, a significant π–π interaction was observed, suggesting applications in molecular engineering and design where these interactions are crucial (Chantrapromma et al., 2011).

Spectroscopic Properties and Chemical Activity

Experimental and theoretical studies have delved into the compound's structure and spectroscopic properties, employing techniques such as FT-IR, NMR, MS, and XRD. These investigations provide insights into the molecule's geometry optimization, vibrational harmonic frequencies, and chemical shifts, offering a detailed interpretation of its spectroscopic signatures. The studies also explored the HOMO and LUMO energy gap, which reflects the chemical activity of the molecule, making it relevant for applications in chemical sensing and molecular electronics (Ortiz et al., 2015).

Synthesis and Biological Screening

A series of novel pyrimidine derivatives synthesized from this compound were subjected to pharmacological and biological screening, including anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. The findings indicate that some synthesized compounds exhibit significant anti-inflammatory and analgesic activities, highlighting the potential of this compound as a precursor in the development of new therapeutic agents (Bhat et al., 2014).

Antibacterial Applications

Research into pyridine chalcones derived from this compound has shown notable antibacterial efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This suggests its utility in the synthesis of antibacterial agents, contributing to the development of new treatments for bacterial infections (Jasril et al., 2013).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. For example, in a study on a dye of donor-π-acceptor (D−π−A) system, the mechanism of optical limiting action was attributed to the coordination interactions between Ni2+ and N,N,N-chelating sites embedded in the skeleton structure .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and storage are important to ensure safety. For example, a similar compound, 2-(4-aminophenyl)benzothiazole, has a hazard classification of Eye Irrit. 2 and should be stored at 2-8°C .

Future Directions

The future directions of research on a compound depend on its properties and potential applications. For example, a study on a new dye of donor-π-acceptor (D−π−A) system highlighted its potential for optical limiting applications .

Biochemical Analysis

Biochemical Properties

(2E)-1-(4-Aminophenyl)-3-pyridin-3-YL-prop-2-EN-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and gene transcription . The interaction between this compound and CDKs can lead to the inhibition of these enzymes, thereby affecting cell cycle progression and gene expression.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest in the G2/M phase in certain cancer cell lines . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules involved in cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of CDKs, leading to the inhibition of their kinase activity . This inhibition results in the disruption of cell cycle progression and the induction of apoptosis in cancer cells. Additionally, this compound can influence the expression of genes involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted . The interaction of this compound with these enzymes can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments. The distribution of this compound within tissues can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, where it exerts its effects . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, influencing its overall cellular activity.

Properties

IUPAC Name

(E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPHFPVYAZSBF-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64908-88-9
Record name Acrylophenone, 4'-amino-3-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064908889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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